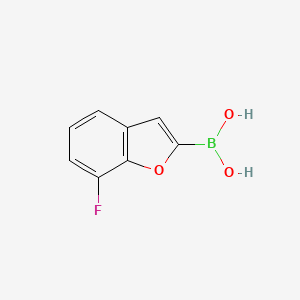

(7-Fluoro-1-benzofuran-2-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(7-fluoro-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWCSQPYOXXIGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C(=CC=C2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246800-30-4 | |

| Record name | (7-fluoro-1-benzofuran-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Fluoro 1 Benzofuran 2 Yl Boronic Acid and Analogues

Strategies for Benzofuran (B130515) Ring Construction with Regioselective Fluorine Incorporation

Cyclization Approaches for Fluoro-Benzofuran Skeletons

A common and effective strategy for constructing the benzofuran ring system involves the cyclization of appropriately substituted benzene (B151609) derivatives. scienceopen.comrsc.org To obtain the 7-fluoro analogue, these syntheses must start with a precursor that has a fluorine atom positioned ortho to a hydroxyl group.

One prevalent method is the palladium- and copper-catalyzed Sonogashira coupling of a 2-alkynyl-6-fluorophenol with a suitable coupling partner, followed by an intramolecular cyclization. organic-chemistry.org The initial 2-alkynyl-6-fluorophenol can be synthesized from 2-fluoro-6-iodophenol. The subsequent cyclization of the resulting substituted phenol (B47542) derivative leads directly to the 7-fluoro-1-benzofuran core. Various catalysts, including palladium, copper, gold, and silver, can facilitate such cyclization reactions. nih.gov

Another approach involves the acid-catalyzed cyclization of acetals derived from fluorinated phenols. nih.gov Similarly, catalyst-free methods, such as the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, can also be employed to construct the benzofuran ring. nih.gov For all these methods, the regioselective incorporation of the fluorine at the 7-position is dictated by the selection of the initial fluorinated starting material.

Table 1: Selected Cyclization Strategies for Benzofuran Skeletons

| Starting Material Type | Key Reaction | Catalyst/Reagent Example | Product |

| o-Alkynylphenol | Intramolecular Cyclization | Pd/Cu (Sonogashira coupling) | Substituted Benzofuran |

| o-Allylphenol | Isomerization/Metathesis | Ruthenium Catalyst | Substituted Benzofuran |

| o-Hydroxystilbene | Oxidative Cyclization | Iodine(III) Reagents | 2-Arylbenzofuran |

Electrophilic Fluorination Methodologies on Benzofuran Precursors

An alternative to building the ring from a fluorinated precursor is to introduce the fluorine atom onto an existing benzofuran molecule via electrophilic aromatic substitution. This method, however, faces significant regioselectivity challenges. Electrophilic attack on the benzofuran ring preferentially occurs at the electron-rich 2- and 3-positions of the furan (B31954) ring. stackexchange.comechemi.comechemi.com

Analysis of the stability of the cationic intermediates (sigma complexes) formed during electrophilic substitution shows that attack at the C2 position allows for the positive charge to be delocalized into the benzene ring, analogous to a stable benzyl (B1604629) carbocation. stackexchange.comechemi.com Attack at the benzene ring positions (C4-C7) is generally less favored. Therefore, direct electrophilic fluorination of benzofuran to achieve substitution selectively at the 7-position is a challenging transformation and not a commonly employed synthetic route for this specific isomer. The synthesis of 7-substituted benzofurans typically relies on starting with an already substituted benzene derivative. acs.org

Boron Functionalization Routes at the 2-Position of the Benzofuran Core

Once the 7-fluoro-1-benzofuran core is obtained, the next critical step is the regioselective installation of the boronic acid group at the 2-position. The proton at the C2 position of the benzofuran ring is the most acidic, making this site amenable to deprotonation by strong bases. rsc.org This characteristic is exploited in directed metalation strategies.

Directed Metalation Strategies Followed by Borate (B1201080) Quenching

This two-step sequence, often referred to as a lithiation-borylation reaction, is a powerful and widely used method for introducing boron functionalities. scispace.combris.ac.uku-tokyo.ac.jp It involves the deprotonation of the C2 position with a strong organometallic base to form a transient organometallic intermediate, which is then trapped (quenched) by an electrophilic boron reagent, such as a trialkyl borate.

The use of organolithium reagents is a highly effective method for the specific deprotonation of the C2 position of benzofurans. rsc.org Strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can selectively remove the C2 proton at low temperatures (e.g., -78 °C) in an appropriate solvent like tetrahydrofuran (B95107) (THF). rsc.orgmdpi.com

The resulting 2-lithio-7-fluorobenzofuran intermediate is then quenched in situ with an electrophilic borate ester, typically trimethyl borate or triisopropyl borate. bris.ac.uk This forms a tetracoordinate boronate complex. scispace.com Subsequent aqueous acidic workup hydrolyzes the borate ester to yield the final (7-Fluoro-1-benzofuran-2-yl)boronic acid. This method is generally high-yielding and provides excellent regiocontrol due to the superior kinetic acidity of the C2 proton. rsc.org

Table 2: Typical Reaction Sequence for Organolithium Mediated Borylation

| Step | Reagent | Temperature | Intermediate/Product |

| 1. Deprotonation (Lithiation) | Lithium Diisopropylamide (LDA) | -78 °C | 2-Lithio-7-fluorobenzofuran |

| 2. Borylation (Quenching) | Trimethyl Borate | -78 °C | Boronate complex |

| 3. Hydrolysis (Workup) | Aqueous Acid (e.g., HCl) | Room Temperature | (7-Fluoro-1-benzofuran-2-yl)boronic acid |

While direct deprotonation using Grignard reagents is less common for this purpose than with organolithiums, Grignard reagents can be used to synthesize aryl boronic acids. A more viable pathway involving a Grignard reagent would be through a halogen-metal exchange.

This route would commence with 2-bromo-7-fluorobenzofuran. This precursor can be treated with magnesium metal or a turbo-Grignard reagent like isopropylmagnesium chloride to form the corresponding Grignard reagent, (7-fluoro-1-benzofuran-2-yl)magnesium bromide. This organometallic species can then be reacted with a borate ester, followed by hydrolysis, to furnish the desired boronic acid. This multi-step process—bromination, Grignard formation, and borylation—offers an alternative, albeit longer, route to the target compound.

Transition Metal-Catalyzed Borylation (e.g., Miyaura Borylation)

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-boron bonds. Among these, the Miyaura borylation is a powerful and widely adopted method for synthesizing aryl and heteroaryl boronic esters from their corresponding halides or triflates.

Palladium-Catalyzed Direct Borylation of Halogenated Benzofuran Precursors

The most common pathway to (7-Fluoro-1-benzofuran-2-yl)boronic acid via this methodology involves the palladium-catalyzed coupling of a 2-halo-7-fluorobenzofuran precursor with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). The starting material, typically 2-bromo-7-fluorobenzofuran, serves as the electrophilic partner in the catalytic cycle.

The reaction is typically carried out using a palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or a combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine (B1218219) ligand (e.g., XPhos). A base, most commonly potassium acetate (B1210297) (KOAc), is crucial for the reaction's success. The process yields the corresponding pinacol (B44631) boronate ester, 7-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran, which can then be hydrolyzed to the desired boronic acid if necessary.

Table 1: Representative Conditions for Miyaura Borylation of a Halogenated Benzofuran

| Parameter | Condition | Role |

| Substrate | 2-Bromo-7-fluorobenzofuran | Electrophilic precursor |

| Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃/Ligand | Facilitates C-B bond formation |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane, Toluene, or DMF | Reaction medium |

| Temperature | 80-110 °C | Provides thermal energy for reaction |

This table represents typical conditions generalized from standard Miyaura borylation procedures for heteroaryl halides.

Mechanistic Considerations in Catalytic Borylation Pathways

The mechanism of the Miyaura borylation reaction is a well-understood catalytic cycle involving palladium in the 0 and +2 oxidation states. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) species to the carbon-halogen bond (e.g., C-Br) of the 2-bromo-7-fluorobenzofuran. This step forms a Pd(II) intermediate.

Transmetalation: This is the key bond-forming step. The base (e.g., potassium acetate) is believed to form an 'ate' complex with the diboron reagent, making it more nucleophilic. It may also exchange with the halide on the palladium complex to form a palladium-acetate species. The high oxophilicity of boron drives the transfer of the boryl group from the diboron reagent to the palladium center, regenerating the halide or acetate salt. nih.gov

Reductive Elimination: The final step involves the reductive elimination of the desired benzofuran boronate ester from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

A critical aspect of this mechanism is the choice of base. A mild base like potassium acetate is essential to prevent a competing Suzuki-Miyaura coupling reaction between the newly formed boronate ester product and the remaining aryl halide starting material. nih.gov

Direct Aromatic C-H Borylation Approaches

As an alternative to the pre-functionalization required for Miyaura borylation, direct C-H activation has emerged as a more atom-economical strategy. Iridium-catalyzed C-H borylation is particularly effective for heteroarenes, including benzofurans.

For 7-fluorobenzofuran (B1316722), iridium catalysis typically exhibits high regioselectivity for the C-2 position. This selectivity is governed by a combination of steric and electronic factors, with the C-2 position being the most electronically favorable site for borylation on the benzofuran ring system. The reaction is catalyzed by an iridium complex, often generated in situ from a precursor like [Ir(OMe)(cod)]₂ and a bipyridine-based ligand. The boron source is typically bis(pinacolato)diboron.

This method offers a more direct route by avoiding the synthesis of the halogenated precursor. However, the substrate scope and functional group tolerance must be considered, and in some cases, catalyst loading might be higher compared to palladium-catalyzed methods. researchgate.net

Table 2: Typical Reaction Parameters for Iridium-Catalyzed C-H Borylation

| Parameter | Condition |

| Substrate | 7-Fluorobenzofuran |

| Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | [Ir(OMe)(cod)]₂ / dtbpy |

| Solvent | Cyclohexane, THF, or Dioxane |

| Temperature | 80-120 °C |

This table outlines common conditions for the direct C-H borylation of benzofuran scaffolds.

Preparation and Utility of Boronate Esters as Synthetic Equivalents

In both the Miyaura and C-H borylation pathways, the direct product is typically a boronate ester, most commonly the pinacol ester (derived from B₂pin₂). (7-Fluoro-1-benzofuran-2-yl)boronic acid pinacol ester is often the preferred synthetic equivalent over the free boronic acid for several reasons:

Stability: Boronic acids have a propensity to undergo dehydration to form cyclic boroxine (B1236090) anhydrides or protodeboronation under certain conditions. Pinacol esters are significantly more stable, being generally crystalline, air-stable solids that are amenable to chromatographic purification. nih.gov

Handling: Their improved stability makes them easier to handle, store, and accurately dispense compared to the often hygroscopic and less stable free boronic acids.

Compatibility: While free boronic acids are competent in many subsequent reactions, the milder conditions often tolerated by boronate esters can be advantageous in complex, multi-step syntheses.

The pinacol ester can be used directly in subsequent reactions, such as Suzuki-Miyaura cross-couplings, without the need for deprotection. If the free boronic acid is required, the ester can be hydrolyzed under acidic or basic conditions, though this adds an extra step to the synthetic sequence.

Comparative Analysis of Synthetic Efficiencies and Selectivities across Methodologies

The choice between palladium-catalyzed Miyaura borylation and direct iridium-catalyzed C-H borylation depends on several factors, including precursor availability, cost, and desired selectivity.

| Feature | Miyaura Borylation (Pd-catalyzed) | Direct C-H Borylation (Ir-catalyzed) |

| Starting Material | 2-Halo-7-fluorobenzofuran | 7-Fluorobenzofuran |

| Atom Economy | Lower; requires pre-halogenation | Higher; avoids pre-functionalization step |

| Regioselectivity | Excellent; defined by the position of the halide | Very high for the C-2 position of benzofuran |

| Yields | Generally high to excellent | Moderate to good, can be substrate-dependent |

| Key Challenge | Synthesis of the halogenated precursor | Potential for lower reactivity with electron-rich substrates; catalyst cost |

Analysis of Efficiency and Selectivity:

Direct C-H Borylation: This approach is more efficient in terms of step and atom economy. For the synthesis of the 2-borylated benzofuran target, iridium catalysis is an excellent choice due to the inherent electronic preference for C-2 functionalization of the benzofuran ring. researchgate.net This method avoids the potentially challenging synthesis of the halogenated starting material. However, if borylation were desired at a different position (e.g., C-4, C-5, or C-6), this method would be unsuitable without a directing group, making the Miyaura approach superior for accessing other isomers.

Reactivity and Mechanistic Insights of 7 Fluoro 1 Benzofuran 2 Yl Boronic Acid

Fundamental Reactivity of the Boronic Acid Moiety

The inherent chemical characteristics of the boronic acid group dictate the fundamental reactivity of (7-Fluoro-1-benzofuran-2-yl)boronic acid. Understanding these properties is essential for its effective application in synthetic chemistry.

Lewis Acidity and Boronate Complex Formation in Reaction Media

Boronic acids, including (7-Fluoro-1-benzofuran-2-yl)boronic acid, are classified as Lewis acids due to the presence of a vacant p-orbital on the boron atom. nih.gov This electronic feature allows them to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, which is a critical step in many of their characteristic reactions. nih.gov In an aqueous solution, this interaction leads to an equilibrium between the neutral, trigonal planar boronic acid and an anionic, tetrahedral boronate complex. nih.govmdpi.com

The acidity of aryl boronic acids, and thus the position of this equilibrium, is influenced by the substituents on the aromatic ring. nih.gov Electron-withdrawing groups, such as the fluorine atom at the 7-position of the benzofuran (B130515) ring, increase the Lewis acidity of the boron center, thereby lowering the pKa of the compound. nih.govmdpi.com This enhanced acidity facilitates the formation of the tetrahedral boronate species in the presence of a base. nih.gov The formation of this boronate complex is a key prerequisite for the transmetalation step in the widely used Suzuki-Miyaura cross-coupling reaction. wikipedia.org The equilibrium is pH-dependent; in solutions with a pH higher than the boronic acid's pKa, the anionic tetrahedral form predominates. nih.govresearchgate.net

Table 1: Factors Influencing Boronate Complex Formation

| Factor | Influence on (7-Fluoro-1-benzofuran-2-yl)boronic Acid | Significance in Reactions |

|---|---|---|

| Lewis Acidity | The vacant p-orbital on the boron atom makes it an electron acceptor (Lewis acid). nih.gov | Enables interaction with Lewis bases to initiate reactions. |

| Fluorine Substituent | Acts as an electron-withdrawing group, increasing the Lewis acidity of the boron atom. nih.gov | Lowers the pKa, favoring boronate formation at a lower pH. mdpi.com |

| Base/pH | A base (e.g., hydroxide) is required to convert the trigonal acid to the tetrahedral boronate complex. nih.gov | The boronate form is the active species in the transmetalation step of Suzuki-Miyaura coupling. nih.govwikipedia.org |

Protonolysis and Stability Considerations under Various Conditions

A significant consideration in the use of aryl boronic acids is their stability, particularly with respect to protonolysis, also known as protodeboronation. This decomposition pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of the parent arene (7-fluorobenzofuran in this case). acs.orgnih.gov This process is often a detrimental side reaction in cross-coupling protocols, as it consumes the boronic acid reagent. acs.orgnih.gov

The susceptibility to protonolysis is dependent on the structure of the boronic acid and the reaction conditions. nih.gov Heteroaromatic boronic acids, especially five-membered 2-heterocyclic boronic acids which are structurally related to the benzofuran moiety, are known to be particularly prone to this decomposition pathway. nih.govnih.gov The reaction is typically mediated by base and can be accelerated at elevated temperatures. acs.orgwiley-vch.de While many arylboronic acids are relatively stable in neutral aqueous solutions, basic conditions required for reactions like the Suzuki-Miyaura coupling can promote this undesired side reaction. wiley-vch.de

To mitigate premature decomposition, boronic acids can be converted to more stable derivatives, such as boronate esters (e.g., pinacol (B44631) esters) or potassium organotrifluoroborate salts. nih.govnih.govnih.gov These "protected" forms can exhibit enhanced stability and may slowly release the active boronic acid under the reaction conditions, a strategy that can favor the desired cross-coupling over protonolysis. acs.orgnih.gov However, the stabilizing effect is not universal, as certain boronic esters have been shown to undergo protonolysis more rapidly than the parent acid. acs.orgnih.gov

Cross-Coupling Reactions Leveraging (7-Fluoro-1-benzofuran-2-yl)boronic Acid

The primary synthetic utility of (7-Fluoro-1-benzofuran-2-yl)boronic acid lies in its application as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryls and other conjugated systems. mdpi.com It involves the palladium-catalyzed reaction of an organoboron compound with an organohalide or triflate. wikipedia.orgacs.org

The Suzuki-Miyaura reaction is renowned for its exceptionally broad substrate scope and high degree of functional group tolerance. nih.govnih.gov This makes it an ideal method for late-stage functionalization in the synthesis of complex molecules. acs.org The reaction can be performed with a wide variety of coupling partners, including aryl, heteroaryl, and vinyl halides (iodides, bromides, chlorides) and triflates. wikipedia.orgacs.org The typical order of reactivity for the halide leaving group is I > Br > OTf >> Cl. wikipedia.orglibretexts.org

The reaction accommodates a diverse range of electronic properties on both the boronic acid and the halide partner, proceeding efficiently with electron-rich, electron-neutral, and electron-poor substrates. acs.org Research has demonstrated the successful coupling of benzofuran derivatives, such as 2-benzofuranyl boronic acid, under mild conditions designed to suppress protodeboronation. nih.gov Similarly, potassium heteroaryltrifluoroborates, including those of furan (B31954) and indole, have been effectively coupled with a variety of aryl and heteroaryl halides bearing both electron-donating and electron-withdrawing groups. nih.gov This high functional group tolerance allows for the presence of esters, ketones, nitriles, and amides, among others, on either coupling partner without interfering with the reaction.

Table 2: Substrate Compatibility in Suzuki-Miyaura Couplings with Benzofuran Boronic Acids

| Coupling Partner | Examples | Functional Group Tolerance | Reference |

|---|---|---|---|

| Aryl Halides | Aryl Iodides, Bromides, Chlorides | Tolerates a wide range of electron-donating and electron-withdrawing groups. acs.org | acs.org |

| Aryl Triflates | -OTf | Good reactivity, often comparable to aryl bromides. wikipedia.org | wikipedia.org |

| Heteroaryl Halides | Chloroindoles, Bromopyrazoles | Coupling is effective, sometimes requiring tailored catalyst systems. nih.gov | nih.gov |

| Vinyl Halides | Vinyl Bromides, Iodides | Coupling proceeds well under mild conditions. acs.org | acs.org |

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the catalytic system, which includes the palladium or nickel source and, critically, the supporting ligand.

Palladium Catalysts : Both palladium(0) complexes, like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and palladium(II) salts, such as palladium(II) acetate (B1210297) [Pd(OAc)₂], are commonly employed as precatalysts. acs.orgrsc.orgvu.nl In the catalytic cycle, Pd(II) precatalysts are reduced in situ to the active Pd(0) species that initiates the reaction sequence. mdpi.com

Ligand Effects : The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. Modern Suzuki-Miyaura reactions often utilize bulky and electron-rich phosphine (B1218219) ligands. libretexts.orgnih.gov Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃), XPhos, SPhos, and RuPhos. nih.govnih.govacs.org These ligands facilitate the formation of highly reactive, monoligated L₁Pd(0) species, which are believed to accelerate the rate-limiting oxidative addition step. nih.govresearchgate.net The electronic and steric properties of the ligand influence all elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Nickel Catalysts : As a more earth-abundant and less expensive alternative to palladium, nickel-based catalysts have gained prominence. wikipedia.org Nickel catalysts have been shown to be effective in Suzuki-Miyaura couplings, sometimes exhibiting unique reactivity. nih.govwikipedia.org Notably, nickel catalysis has enabled the cross-coupling of 2-fluorobenzofurans with arylboronic acids through the challenging activation of the aromatic C–F bond. beilstein-journals.orgbeilstein-archives.org This transformation proceeds under mild conditions, such as at room temperature, and is proposed to occur via a nickelacyclopropane intermediate. beilstein-journals.orgbeilstein-archives.org This represents a significant departure from palladium catalysis, which would typically activate a C–Br bond in preference to a C–F bond, highlighting the potential for orthogonal reactivity by switching the metal catalyst. beilstein-archives.org

Table 3: Comparison of Catalytic Systems

| Catalyst Type | Common Precursors | Key Ligands | Characteristics & Applications |

|---|---|---|---|

| Palladium (Pd) | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | PPh₃, P(t-Bu)₃, XPhos, SPhos, RuPhos nih.govnih.govacs.org | Highly versatile, broad substrate scope, high functional group tolerance. acs.orgnih.gov |

| Nickel (Ni) | Ni(cod)₂, NiCl₂(PCy₃)₂ | PCy₃, PPh₃ | Cost-effective alternative; enables unique reactivity like C-F bond activation in 2-fluorobenzofurans. wikipedia.orgbeilstein-journals.orgbeilstein-archives.org |

Detailed Mechanistic Pathways: Oxidative Addition, Transmetalation, Reductive Elimination

The Suzuki-Miyaura coupling reaction is a cornerstone of carbon-carbon bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst. wikipedia.orgnih.gov This cycle is broadly applicable to arylboronic acids, including (7-Fluoro-1-benzofuran-2-yl)boronic acid, and comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

The catalytic cycle begins with the oxidative addition of an organohalide or triflate (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step, which is often rate-determining, forms a square planar Pd(II) intermediate, [Pd(Ar)(X)L₂]. libretexts.orgresearchgate.net The reactivity of the organohalide in this step typically follows the order of bond strength: I > OTf > Br > Cl. libretexts.org

The final step is reductive elimination , where the two organic groups on the palladium(II) complex couple to form the desired biaryl product (Ar-Ar'). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org This bond-forming event typically requires the ligands to adopt a cis orientation on the palladium center. illinois.edu

| Step | Description | Key Intermediates |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner. | Pd(0) complex, Organohalide (R¹-X), Pd(II) complex (R¹-Pd(II)-X) |

| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) complex. | R¹-Pd(II)-X, Boronate [R²-B(OH)₃]⁻, Diorganopalladium(II) (R¹-Pd(II)-R²) |

| Reductive Elimination | The two organic groups are eliminated from the Pd(II) center, forming a new C-C bond and regenerating the Pd(0) catalyst. | R¹-Pd(II)-R², Biaryl product (R¹-R²), Pd(0) complex |

Stereochemical Control and Regioselectivity in Suzuki-Miyaura Transformations

Stereochemical Control: In Suzuki-Miyaura couplings that form sp²-sp² carbon bonds, such as the reaction of (7-Fluoro-1-benzofuran-2-yl)boronic acid with an aryl halide, new stereocenters are not typically created at the coupling sites. However, stereochemistry becomes a critical consideration in specific contexts. For instance, in reactions involving alkenyl halides, the configuration of the double bond is generally retained throughout the reaction sequence, as both oxidative addition and reductive elimination proceed with retention of stereochemistry. libretexts.org More advanced applications include atroposelective synthesis, where the controlled formation of axially chiral biaryls is achieved, though specific studies involving (7-Fluoro-1-benzofuran-2-yl)boronic acid in such transformations have not been widely reported. researchgate.net The outcome of stereoselective couplings can be highly dependent on the choice of palladium catalyst and ligands. nih.gov

Regioselectivity: The regioselectivity of a Suzuki-Miyaura transformation is primarily dictated by the electrophilic coupling partner. When (7-Fluoro-1-benzofuran-2-yl)boronic acid is coupled with a substrate containing a single reactive site (e.g., a monohalogenated arene), the reaction proceeds regioselectively at that position. If the coupling partner contains multiple halides, the selectivity is governed by the differing reactivity of the carbon-halide bonds. libretexts.org Generally, the order of reactivity is C–I > C–OTf > C–Br > C–Cl, allowing for selective coupling at the most reactive site. libretexts.org Furthermore, electronic and steric factors on the substrate can direct the palladium catalyst's oxidative addition to a specific position, enabling controlled synthesis of complex molecules. rsc.org

Copper-Mediated Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a versatile copper-catalyzed method for forming carbon-heteroatom bonds. wikipedia.org It provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination for the synthesis of aryl amines and aryl ethers from arylboronic acids. wikipedia.orgnih.gov

Formation of Carbon-Heteroatom Bonds (C-N, C-O)

The Chan-Lam coupling enables the direct arylation of a wide range of heteroatom nucleophiles. Specifically, it facilitates the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by reacting an arylboronic acid with an amine or an alcohol, respectively. wikipedia.org In the context of (7-Fluoro-1-benzofuran-2-yl)boronic acid, this reaction provides a direct route to valuable substituted benzofuran derivatives.

C-N Bond Formation: Reaction with primary or secondary amines (aliphatic or aromatic) would yield N-(7-Fluoro-1-benzofuran-2-yl)amines.

C-O Bond Formation: Reaction with alcohols or phenols would produce 2-alkoxy- or 2-aryloxy-7-fluoro-1-benzofurans.

This methodology is notable for its ability to form a variety of C-element bonds under relatively mild conditions. researchgate.net

Catalytic Conditions and Oxidative Coupling Mechanisms

Chan-Lam couplings are typically performed using a catalytic amount of a copper(II) salt, such as copper(II) acetate, often in the presence of a ligand like pyridine (B92270) or other nitrogen-based ligands. wikipedia.orgresearchgate.net The reactions are frequently conducted in solvents like methanol (B129727) or DMF and are often open to the air, as molecular oxygen can serve as the terminal oxidant to regenerate the active catalyst. nih.govresearchgate.net

The mechanism of the Chan-Lam coupling is complex and still under investigation, but it is generally believed to proceed through an oxidative coupling pathway. The key steps are proposed to be:

Transmetalation: The aryl group from the boronic acid is transferred to the Cu(II) center.

Ligand Exchange: The heteroatom nucleophile (amine or alcohol) coordinates to the copper center.

Reductive Elimination: The aryl group and the heteroatom couple and are eliminated from a transient Cu(III) intermediate, forming the C-N or C-O bond and a Cu(I) species. wikipedia.org

Reoxidation: The resulting Cu(I) is reoxidized to the active Cu(II) state by an oxidant, often oxygen from the air, to complete the catalytic cycle. organic-chemistry.org

It has been noted that electron-deficient arylboronic acids can sometimes be challenging substrates in Chan-Lam couplings, which may be a consideration for the reactivity of the (7-Fluoro-1-benzofuran-2-yl) moiety. researchgate.net

| Parameter | Typical Conditions for Chan-Lam Coupling |

| Catalyst | Cu(OAc)₂, Cu(OTf)₂, or other Cu(II) salts wikipedia.orgnih.gov |

| Ligand | Pyridine, bipyridine, or other N-ligands (sometimes optional) wikipedia.org |

| Base | Often a mild base like K₂CO₃ or Et₃N is used nih.gov |

| Solvent | Methanol, DMF, CH₂Cl₂ nih.govresearchgate.net |

| Oxidant | Often O₂ (from air) organic-chemistry.org |

| Temperature | Room temperature to moderate heating wikipedia.org |

Other Relevant Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Sonogashira, Liebeskind-Srogl)

Besides the Suzuki-Miyaura and Chan-Lam reactions, other transition metal-catalyzed cross-couplings offer alternative strategies for C-C bond formation where (7-Fluoro-1-benzofuran-2-yl)boronic acid could potentially serve as the coupling partner.

Liebeskind-Srogl Coupling: This reaction forms a carbon-carbon bond by coupling an organoboronic acid with a thioester, catalyzed by palladium in the presence of a stoichiometric copper(I) carboxylate co-catalyst. wikipedia.orgnih.gov A key advantage is that the reaction proceeds under neutral conditions, showing high functional group tolerance. researchgate.net For (7-Fluoro-1-benzofuran-2-yl)boronic acid, this reaction would provide a direct route to 2-acyl-7-fluoro-1-benzofurans, which are valuable ketone intermediates. youtube.com

Sonogashira Coupling: The classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. soton.ac.ukbeilstein-journals.org While boronic acids are not the standard nucleophile in this transformation, Sonogashira-type couplings involving boronic acids have been developed. For example, copper-catalyzed couplings of certain alkynes with boronic acids have been reported, suggesting that (7-Fluoro-1-benzofuran-2-yl)boronic acid could potentially be used to synthesize 2-alkynyl-7-fluoro-1-benzofurans under specialized conditions. mdpi.com

Stille Coupling: The Stille reaction is mechanistically similar to the Suzuki-Miyaura coupling but utilizes organotin compounds instead of organoboron reagents. libretexts.org It is a powerful tool for C-C bond formation with a broad substrate scope. However, (7-Fluoro-1-benzofuran-2-yl)boronic acid is a substrate for Suzuki-type reactions and would not be used directly in a Stille coupling. The primary drawbacks of the Stille reaction are the toxicity and cost of the organotin reagents. libretexts.org

Non-Coupling Reactions and Transformations

In addition to serving as a nucleophilic partner in cross-coupling reactions, (7-Fluoro-1-benzofuran-2-yl)boronic acid is susceptible to other transformations characteristic of organoboronic acids.

Protodeboronation: This is a common side reaction where the C–B bond is cleaved and replaced by a C–H bond. It can occur under acidic, basic, or even neutral conditions and is particularly prevalent for electron-rich or sterically hindered arylboronic acids, as well as certain heteroarylboronic acids. nih.gov Furan-2-ylboronic acid, for example, is known to be highly susceptible to protodeboronation, which can lower yields in coupling reactions. nih.gov Therefore, (7-Fluoro-1-benzofuran-2-yl)boronic acid may also undergo this process, leading to the formation of 7-fluoro-1-benzofuran.

Oxidation to Phenols: Arylboronic acids can be readily oxidized to the corresponding phenols. Common reagents for this transformation include hydrogen peroxide under basic conditions or Oxone. This reaction provides a synthetic route to convert (7-Fluoro-1-benzofuran-2-yl)boronic acid into 7-fluoro-1-benzofuran-2-ol.

Conversion to Trifluoroborate Salts: Boronic acids can be converted into potassium organotrifluoroborate salts (R-BF₃K) by treatment with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov These tetracoordinate boron species are often crystalline, air-stable solids that exhibit enhanced stability compared to their boronic acid counterparts, being significantly less prone to protodeboronation. libretexts.org The resulting potassium (7-fluoro-1-benzofuran-2-yl)trifluoroborate would be an excellent and highly stable coupling partner for Suzuki-Miyaura reactions. nih.gov

1,2-Boronate Rearrangements and their Synthetic Utility

The 1,2-metallate rearrangement of boronate complexes is a cornerstone of organoboron chemistry, providing a powerful method for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds. bohrium.comnih.gov A prominent example of this reaction class is the Matteson homologation, which facilitates a one-carbon extension of a boronic ester with high stereocontrol. bohrium.comuni-saarland.denih.gov This process has found extensive application in the synthesis of complex natural products and pharmaceuticals. uni-saarland.deuni-saarland.de

The general mechanism of the Matteson homologation begins with the reaction of a boronic ester with a lithiated dihalomethane, such as (dichloromethyl)lithium, to form a tetracoordinate boronate 'ate' complex. uni-saarland.denih.gov This intermediate then undergoes a 1,2-rearrangement where an organic group (R-group) migrates from the boron atom to the adjacent carbon, displacing a halide ion. nih.govnrochemistry.com This migration occurs with inversion of configuration at the carbon center, ensuring high stereospecificity. The resulting α-haloboronic ester is a versatile intermediate that can be subjected to a second nucleophilic substitution, where a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides) can displace the remaining halide, again proceeding through a boronate complex with inversion of stereochemistry. uni-saarland.de

While extensively developed for alkylboronic esters, the Matteson homologation has also been applied to arylboronic esters, albeit less commonly. uni-saarland.de For (7-Fluoro-1-benzofuran-2-yl)boronic acid, this reaction would provide a synthetic route to introduce a new, functionalized carbon substituent at the 2-position of the benzofuran core. The process would first involve the conversion of the boronic acid to a suitable boronic ester, for example, by reaction with a chiral diol like pinanediol or 1,2-dicyclohexylethanediol (DICHED) to enable stereocontrol. uni-saarland.denih.gov This resulting arylboronic ester could then undergo the Matteson homologation sequence.

The synthetic utility of such a transformation is significant. It would allow for the creation of (7-fluoro-1-benzofuran-2-yl)methanols and their derivatives with high enantiopurity, which are valuable building blocks in medicinal chemistry. The stereospecific nature of the two sequential nucleophilic substitutions allows for precise control over the stereochemistry of the newly formed chiral center adjacent to the benzofuran ring. uni-saarland.de

Catalytic Applications of Boronic Acids as Lewis Acids

Organoboron acids, including arylboronic acids, are stable and organic-soluble compounds that can function as effective Lewis acid catalysts for a wide variety of organic transformations. nih.gov Their catalytic activity stems from the electron-deficient nature of the trivalent boron atom, which can reversibly form covalent bonds with oxygen or nitrogen atoms in substrates, thereby activating them for subsequent reactions. nih.gov This mode of action has been exploited in dehydrations, carbonyl condensations, acylations, alkylations, and cycloaddition reactions. nih.gov

The Lewis acidity of a boronic acid can be tuned by the electronic nature of its substituents. Electron-withdrawing groups on the aryl ring enhance the electrophilicity of the boron center, making the compound a stronger Lewis acid. researchgate.net Consequently, (7-Fluoro-1-benzofuran-2-yl)boronic acid, bearing an electron-withdrawing fluorine atom, is expected to be a more potent Lewis acid catalyst than its non-fluorinated counterpart. Highly fluorinated arylboronic acids, such as pentafluorophenylboronic acid, have demonstrated high efficacy in promoting reactions like the three-component synthesis of α-sulfanyl-substituted indole-3-acetic acids. nih.gov

Research has shown that incorporating benzofuran moieties into borate-based catalysts can significantly enhance their Lewis acidity and catalytic activity. rsc.org A cage-shaped borate (B1201080) ester featuring benzofuran frameworks exhibited higher catalytic activity in Mukaiyama-aldol reactions compared to a simple benzene-based analogue. rsc.org This enhancement was attributed to effective π-conjugation between the Lewis acidic boron center and the aromatic core of the benzofuran, which possesses a large dipole moment. rsc.org This finding underscores the potential of the benzofuran scaffold in designing highly active Lewis acid catalysts. Given these principles, (7-Fluoro-1-benzofuran-2-yl)boronic acid could potentially catalyze a range of reactions, including:

Dehydrative Condensations: Catalyzing the formation of imines, enamines, and anhydrides by activating carbonyls and carboxylic acids. nih.gov

Aldol and Mannich Reactions: Activating aldehydes and ketones towards nucleophilic attack. nih.gov

Cycloadditions: Promoting cycloaddition reactions through Lewis acid activation of reactants. nih.gov

The combination of the electron-withdrawing fluorine and the electronically distinct benzofuran ring suggests that (7-Fluoro-1-benzofuran-2-yl)boronic acid is a promising candidate for development as a specialized Lewis acid catalyst.

Influence of the Fluoro-Benzofuran Moiety on Compound Reactivity

Electronic Effects of Fluorine Substitution on Boron Reactivity and Stability

The introduction of fluorine atoms into an arylboronic acid has a profound impact on its electronic properties, primarily by increasing its Lewis acidity. researchgate.net This effect is crucial for the compound's reactivity in catalytic applications and its interactions with biological targets. researchgate.net The acidity of a boronic acid is quantified by its pKa value; a lower pKa indicates a stronger acid. The pKa of unsubstituted phenylboronic acid is approximately 8.76. nih.gov

The position of the fluorine substituent on the aromatic ring dictates the magnitude of its electronic influence due to the interplay of inductive and resonance effects. nih.gov

Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density through the sigma bond network, acidifying the boronic acid.

Resonance Effect (+R): Fluorine can donate a lone pair of electrons into the aromatic π-system, which can counteract the inductive effect.

In (7-Fluoro-1-benzofuran-2-yl)boronic acid, the fluorine atom is at the 7-position, which is meta with respect to the C-B bond at the 2-position. In a meta position, the electron-withdrawing inductive effect (-I) is dominant, while the resonance effect (+R) is minimal. This strong inductive withdrawal of electron density from the aromatic ring system increases the electrophilicity and Lewis acidity of the boron atom. researchgate.netnih.gov

This increased acidity leads to several consequences for reactivity and stability:

Enhanced Lewis Acidity: As discussed in section 3.3.2, the compound is a more potent Lewis acid catalyst. nih.gov

Lower pKa: The compound is a stronger Brønsted acid than the non-fluorinated analogue. researchgate.net

Modified Reactivity in Cross-Coupling: In reactions like the Suzuki-Miyaura coupling, electron-poor arylboronic acids, including fluoro-containing variants, have been shown to react faster in the transmetalation step with certain nickel catalyst systems. nih.gov

The following table presents literature pKa values for various fluorinated phenylboronic acids, illustrating the acid-strengthening effect of fluorine substitution.

| Compound | pKa Value | Reference |

|---|---|---|

| Phenylboronic acid | 8.76 | nih.gov |

| 4-Fluorophenylboronic acid | 8.77 | nih.gov |

| 3-Fluorophenylboronic acid | 8.33 | nih.gov |

| 2-Fluorophenylboronic acid | 7.73 | nih.gov |

| 3,5-Difluorophenylboronic acid | 7.61 | nih.gov |

As the data shows, a fluorine atom in the meta position (3-Fluorophenylboronic acid) significantly lowers the pKa compared to the unsubstituted and para-substituted analogues, where the +R effect partially cancels the -I effect. The fluorine at the 7-position of the benzofuran ring is expected to have a similar acidifying effect on (7-Fluoro-1-benzofuran-2-yl)boronic acid.

Impact of Benzofuran Aromaticity and Steric Factors on Reaction Pathways

The benzofuran scaffold is an electron-rich, planar aromatic system that significantly influences the reactivity of the boronic acid group at the 2-position. sciencepub.netresearchgate.net The reactivity of benzofurans is distinct from that of simple benzene (B151609) derivatives due to the fusion of the benzene and furan rings. Electrophilic attack on the benzofuran ring typically occurs at the C2 or C3 position, with the C2 position often being more reactive in palladium-catalyzed C-H activation reactions. researchgate.netresearchgate.net

Aromaticity: The aromatic nature of the benzofuran ring affects the C-B bond and the boron atom's reactivity.

In Suzuki-Miyaura cross-coupling reactions, the electron-rich character of the benzofuran moiety can facilitate the crucial transmetalation step of the catalytic cycle.

The stability of the C-B bond is enhanced by its attachment to an sp²-hybridized carbon of the aromatic ring.

Steric Factors: The boronic acid group is located at the 2-position of the fused ring system.

For instance, the formation of a trimeric anhydride (B1165640) (boroxine) from the boronic acid, a common equilibrium process, might be sterically influenced by the fused ring structure compared to a less hindered phenylboronic acid.

In catalytic applications, the steric profile of the benzofuran moiety could affect substrate binding and transition state geometries. For example, a methyl group at the C3 position of a benzofuran-based phosphine ligand was found to significantly hamper catalytic activity due to steric hindrance, demonstrating the sensitivity of reactivity to substitution on the benzofuran core. acs.org

The fluorine atom at the C7 position is remote from the C2-boronic acid group and is not expected to exert a significant steric effect on reactions occurring at the boron center. Its influence is almost exclusively electronic. Therefore, the reaction pathways of (7-Fluoro-1-benzofuran-2-yl)boronic acid are shaped by a combination of the increased Lewis acidity from the C7-fluoro substituent and the unique electronic and steric environment provided by the C2-position of the aromatic benzofuran scaffold.

Applications of 7 Fluoro 1 Benzofuran 2 Yl Boronic Acid As a Versatile Synthetic Building Block

Construction of Complex Organic Scaffolds and Architectures

The rigid, planar structure of the benzofuran (B130515) core, modified by the electronic effects of the fluorine atom, makes (7-Fluoro-1-benzofuran-2-yl)boronic acid a prime candidate for constructing sophisticated molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl and heterobiaryl scaffolds which are prevalent in pharmaceuticals and organic materials. mdpi.comnih.gov Boronic acids, such as (7-Fluoro-1-benzofuran-2-yl)boronic acid, are key reagents in these transformations. mdpi.com In this reaction, the boronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base.

The 7-fluoro-1-benzofuran-2-yl moiety can be introduced into various molecules through this method. The fluorine atom, being highly electronegative, can influence the electronic properties and reactivity of the benzofuran ring system. beilstein-archives.org This substitution can affect the catalytic cycle of the Suzuki-Miyaura reaction and the properties of the resulting biaryl product. The synthesis of 2-arylbenzofurans via Suzuki cross-coupling is a well-established method for creating these valuable molecular frameworks. mdpi.comresearchgate.net

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| (7-Fluoro-1-benzofuran-2-yl)boronic acid | Aryl Halide (Ar-X) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-Aryl-7-fluorobenzofuran |

| 2-Bromo-7-fluorobenzofuran | Arylboronic Acid (Ar-B(OH)₂) | Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 2-Aryl-7-fluorobenzofuran |

The precise geometry and functional handles of (7-Fluoro-1-benzofuran-2-yl)boronic acid make it an attractive building block for creating porous crystalline materials such as Covalent Organic Frameworks (COFs). Boronic acids are among the most common monomers used for COF synthesis, typically undergoing self-condensation or condensation with polyol linkers to form robust, porous networks with high surface areas. The fluorine substituent on the benzofuran unit can impart specific properties to the resulting framework, such as increased hydrophobicity or altered electronic characteristics, which can be advantageous for applications in gas storage or separation.

The development of advanced organic materials often relies on molecules with specific shapes and electronic properties. The rigid, rod-like shape of the 2-aryl-7-fluorobenzofuran scaffold, synthesized using (7-Fluoro-1-benzofuran-2-yl)boronic acid, is a desirable feature for the design of liquid crystals. mdpi.com The incorporation of the fluorine atom can enhance key properties such as thermal stability and dielectric anisotropy, which are critical for performance in display technologies. The Suzuki coupling reaction provides a direct route to assemble these specialized precursors, which can then be further functionalized to produce the final liquid crystalline materials. mdpi.com

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization is a powerful strategy in medicinal chemistry that involves introducing new functional groups into a complex molecule, such as a drug candidate, at a late step in the synthesis. This allows for the rapid generation of analogues with modified properties. The (7-Fluoro-1-benzofuran-2-yl)boronic acid can be used to install the 7-fluoro-1-benzofuran-2-yl moiety onto a complex molecular core, potentially improving its pharmacological profile. The fluorine atom can enhance metabolic stability, binding affinity, or bioavailability. The benzofuran scaffold itself is a privileged structure found in many biologically active compounds.

Development of Chemical Probes and Analytical Sensors

Boronic acids are renowned for their ability to interact with specific functional groups, a property that has been widely exploited in the design of chemical sensors.

A hallmark chemical property of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters. This interaction is the basis for a vast number of chemical sensors, particularly for carbohydrates like glucose. When the boronic acid is appended to a fluorescent molecule, the binding event with a diol can trigger a change in fluorescence, allowing for quantitative detection.

The electronic properties of the (7-Fluoro-1-benzofuran-2-yl)boronic acid are influenced by both the electron-withdrawing fluorine atom and the benzofuran ring. The presence of fluorine increases the Lewis acidity of the boron center, which can enhance its affinity for diols, a crucial factor for sensor sensitivity. beilstein-archives.org This makes the compound a promising candidate for the development of fluorinated chemical probes for detecting biologically important diol-containing molecules.

Design of Fluorescent Chemical Sensors (e.g., for Metal Ions, Amines)

(7-Fluoro-1-benzofuran-2-yl)boronic acid is a promising candidate for the development of fluorescent chemical sensors, a field that has seen significant growth with the application of boronic acid derivatives. rsc.org The inherent fluorescence of the benzofuran core, coupled with the versatile reactivity of the boronic acid group, provides a robust platform for designing sensors for a variety of analytes, including metal ions and amines.

The fundamental principle behind many boronic acid-based fluorescent sensors lies in the modulation of a fluorophore's emission in response to binding with an analyte. nih.gov Boronic acids are Lewis acids that can reversibly bind with diols, and this interaction can be exploited to create sensors for saccharides and other diol-containing molecules. nih.gov In the context of metal ion and amine sensing, the boronic acid moiety can act as a recognition site, where its interaction with the analyte induces a change in the electronic properties of the benzofuran fluorophore, leading to a detectable change in fluorescence.

While specific studies on the application of (7-Fluoro-1-benzofuran-2-yl)boronic acid in fluorescent sensors are not extensively documented, the utility of the parent compound, benzofuran-2-boronic acid, as a chemosensor for palladium (Pd²⁺) ions has been demonstrated. In this reported case, the interaction with Pd²⁺ ions under basic conditions led to the formation of a highly fluorescent benzofuran dimer, resulting in a "turn-on" fluorescence response. This mechanism highlights the potential for designing sensors where the analyte catalyzes a reaction that generates a fluorescent product. The presence of a fluorine atom at the 7-position of the benzofuran ring in (7-Fluoro-1-benzofuran-2-yl)boronic acid could further enhance its potential as a sensor component by modifying the electronic properties of the benzofuran system and potentially influencing its binding affinity and selectivity for target analytes.

The design of fluorescent sensors based on this scaffold can follow several established strategies. One common approach involves the integration of the boronic acid group with a fluorophore in such a way that binding of the analyte alters the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes, thereby modulating the fluorescence output. For amine sensing, the Lewis acidic boronic acid can interact with the basic amine, leading to a change in the electronic environment of the fluorophore.

Table 1: Potential Design Strategies for Fluorescent Sensors using (7-Fluoro-1-benzofuran-2-yl)boronic acid

| Sensor Type | Analyte | Potential Mechanism | Expected Response |

| Metal Ion Sensor | e.g., Pd²⁺, Cu²⁺, Fe³⁺ | Analyte-mediated dimerization or complexation affecting conjugation. | Fluorescence "turn-on" or "turn-off" |

| Amine Sensor | e.g., Biogenic amines | Lewis acid-base interaction altering intramolecular charge transfer (ICT). | Ratiometric shift or intensity change |

Applications in Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The benzofuran scaffold is a common feature in many biologically active natural products and synthetic compounds, making it an attractive core structure for DOS. nih.gov Aryl boronic acids are versatile building blocks in DOS due to their stability and reactivity in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov

(7-Fluoro-1-benzofuran-2-yl)boronic acid is a valuable building block for DOS, offering several points of diversification. The boronic acid functionality allows for the introduction of a wide array of substituents at the 2-position of the benzofuran ring through reactions with various aryl, heteroaryl, or vinyl halides. Furthermore, the fluorine atom at the 7-position provides an additional element of diversity, which can be crucial for modulating the physicochemical and biological properties of the synthesized compounds.

The general approach to utilizing (7-Fluoro-1-benzofuran-2-yl)boronic acid in a DOS workflow would involve its participation in a series of branching reaction pathways to generate a library of compounds with diverse skeletons and stereochemistries. For instance, after an initial Suzuki-Miyaura coupling, further transformations could be carried out on the benzofuran core or the newly introduced substituent.

A representative, albeit general, synthetic protocol for generating a library based on a benzofuran scaffold involves the coupling of commercially available salicylaldehydes with aryl boronic acids, followed by further reactions to introduce additional diversity. nih.gov In this context, (7-Fluoro-1-benzofuran-2-yl)boronic acid could be reacted with a diverse set of partners to rapidly assemble a library of 2-substituted-7-fluorobenzofurans.

Table 2: Exemplary Reactions for DOS using (7-Fluoro-1-benzofuran-2-yl)boronic acid

| Reaction Type | Reactant Partner | Resulting Structure | Source of Diversity |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halides | 2-Aryl/Heteroaryl-7-fluorobenzofurans | The nature of the aryl/heteroaryl halide |

| Chan-Lam Coupling | Alcohols, Amines | 2-Alkoxy/Amino-7-fluorobenzofurans | The alcohol or amine used |

| Heck Reaction | Alkenes | 2-Vinyl-7-fluorobenzofurans | The substituted alkene |

The resulting library of 7-fluorobenzofuran (B1316722) derivatives could then be screened for a wide range of biological activities, leveraging the structural diversity generated through the DOS approach. The inclusion of the fluorine atom is particularly strategic, as fluorine substitution is a well-established method in medicinal chemistry for improving metabolic stability, binding affinity, and bioavailability of drug candidates.

Advanced Characterization and Theoretical Studies on 7 Fluoro 1 Benzofuran 2 Yl Boronic Acid

Spectroscopic Analysis of Reactivity and Intermediates (e.g., NMR, Mass Spectrometry in reaction monitoring)

Spectroscopic methods are indispensable tools for monitoring the progress of chemical reactions involving (7-Fluoro-1-benzofuran-2-yl)boronic acid and for the identification of transient intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide real-time insights into the transformation of reactants to products.

In a typical reaction, such as a Suzuki-Miyaura cross-coupling, where the boronic acid is a key reactant, ¹H and ¹⁹F NMR spectroscopy can be employed to track the consumption of the starting material and the formation of the coupled product. The disappearance of the characteristic signals of the boronic acid protons and the fluorine atom, and the appearance of new signals corresponding to the product, allow for the quantitative monitoring of the reaction kinetics. Similarly, ¹¹B NMR is a powerful technique to observe the boron center. The chemical shift of the boron atom in the trigonal planar boronic acid is significantly different from that in the tetrahedral boronate species formed as an intermediate, providing a direct window into the reaction mechanism. rsc.org

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for detecting and characterizing reaction intermediates. For instance, in the formation of boronate esters, the intermediate species can be observed directly in the mass spectrum, confirming the proposed reaction pathway. High-resolution mass spectrometry (HRMS) can provide the exact mass of these intermediates, allowing for the unambiguous determination of their elemental composition.

Interactive Data Table: Expected NMR Chemical Shifts for (7-Fluoro-1-benzofuran-2-yl)boronic acid and a Generic Suzuki Coupling Product

| Nucleus | (7-Fluoro-1-benzofuran-2-yl)boronic acid (ppm) | Generic Product (e.g., 2-Aryl-7-fluoro-1-benzofuran) (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 8.0 | 7.2 - 8.5 | Shifts will be dependent on the coupling partner. |

| ¹⁹F | -110 to -125 | -105 to -120 | The fluorine chemical shift is sensitive to changes in the electronic environment. |

| ¹¹B | 28 - 33 | - | The broad signal of the boronic acid disappears upon reaction. |

| ¹³C (Aromatic) | 110 - 160 | 115 - 165 | Specific carbon shifts will change upon substitution at the boron position. |

Note: The chemical shift values are hypothetical and based on typical ranges for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry provides a powerful lens through which to understand the intrinsic properties of (7-Fluoro-1-benzofuran-2-yl)boronic acid and to elucidate the mechanisms of its reactions at a molecular level.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the chemical reactivity. A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack at the boron center, a key step in many reactions of boronic acids. Conversely, the HOMO energy is related to the molecule's ability to donate electrons. The calculated HOMO-LUMO gap provides an estimate of the molecule's kinetic stability.

Data Table: Calculated Electronic Properties of (7-Fluoro-1-benzofuran-2-yl)boronic acid (Hypothetical DFT Results)

| Parameter | Calculated Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Moderate electron-donating ability of the benzofuran (B130515) ring. |

| LUMO Energy | -1.2 eV | High electrophilicity of the boronic acid group. |

| HOMO-LUMO Gap | 5.3 eV | Good kinetic stability. |

| Dipole Moment | 3.5 D | Significant polarity, influencing solubility and intermolecular interactions. |

| Mulliken Charge on Boron | +0.85 | Highly positive charge, indicating a strong electrophilic center. |

Note: These values are hypothetical and intended for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, including the reactants, products, intermediates, and transition states. For reactions involving (7-Fluoro-1-benzofuran-2-yl)boronic acid, such as its synthesis or its participation in cross-coupling reactions, modeling can help to identify the most likely reaction pathway. wuxibiology.com

By calculating the activation energies for different potential pathways, the rate-determining step of the reaction can be identified. This information is invaluable for optimizing reaction conditions to improve yields and reduce side products. For example, in the Suzuki-Miyaura reaction, the mechanism involves several steps, including transmetalation and reductive elimination. Modeling the transition states for each of these steps can provide a detailed understanding of how the fluorine substituent influences the reaction rate and selectivity.

The ability of (7-Fluoro-1-benzofuran-2-yl)boronic acid to interact with other molecules is fundamental to its applications, particularly in medicinal chemistry where it may act as an enzyme inhibitor. nih.gov Molecular docking simulations can predict the preferred binding mode of this compound within the active site of a target protein. These simulations take into account various non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. The fluorine atom can participate in halogen bonding, which can contribute significantly to the binding affinity and selectivity. nih.gov

Furthermore, Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the nature of these intermolecular interactions. nih.gov This method provides a quantitative description of the bond critical points and the electron density distribution between interacting atoms, offering a deeper understanding of the forces that govern molecular recognition. The insights gained from these computational studies can guide the design of more potent and selective inhibitors based on the (7-Fluoro-1-benzofuran-2-yl)boronic acid scaffold.

Q & A

Q. What synthetic challenges are associated with (7-Fluoro-1-benzofuran-2-yl)boronic acid, and how are they addressed?

Boronic acids are prone to protodeborylation and trimerization during synthesis, especially under acidic or high-temperature conditions. For aromatic boronic acids like this compound, Miyaura borylation (Pd-catalyzed cross-coupling) is commonly employed. To mitigate purification challenges, intermediates such as pinacol boronic esters are synthesized first due to their stability, followed by hydrolysis to yield the free boronic acid . Steric and electronic effects of the fluorine substituent may require tailored reaction conditions (e.g., adjusted catalyst loading or temperature) to suppress side reactions .

Q. Which analytical techniques are most reliable for characterizing boronic acids, and why?

- : Directly probes the boron environment. For example, 2,6-difluorophenyl boronic acid exhibits distinct chemical shifts (δ = 28–32 ppm) depending on pH, reflecting its protonation state .

- MALDI-MS : Derivatization with diols (e.g., pinacol) prevents boroxine formation, enabling accurate mass analysis. 2,5-Dihydroxybenzoic acid (DHB) matrix facilitates in situ esterification, simplifying peptide boronic acid sequencing .

- LC-MS/MS : Detects underivatized boronic acids at ppm levels, critical for genotoxic impurity profiling in pharmaceuticals .

Q. How does the fluorine substituent influence the reactivity of this boronic acid in Suzuki-Miyaura couplings?

The electron-withdrawing fluorine atom at the 7-position increases the electrophilicity of the boron atom, enhancing transmetallation efficiency. However, steric hindrance from the benzofuran scaffold may reduce coupling yields with bulky substrates. Computational modeling (DFT) is recommended to optimize ligand and base selection for specific substrates .

Advanced Research Questions

Q. How can conflicting 11B NMR^{11}\text{B NMR}11B NMR data for boronic acids be resolved under varying experimental conditions?

Boronic acid NMR shifts are pH-sensitive due to equilibria between neutral () and anionic () forms. For example, 2,6-difluorophenyl boronic acid shows a 4 ppm downfield shift at pH > pKa (~7.5). Standardizing buffer conditions and referencing against boric acid ( ppm) minimizes discrepancies . For unstable analogs (e.g., pentafluorophenyl boronic acid), NMR of the B-OH proton (δ = 9–10 ppm) provides an indirect pKa estimate .

Q. What strategies improve the binding kinetics of this boronic acid to pyranose sugars in aqueous media?

While boronic acids typically favor 1,2- or 1,3-diols in furanose rings, pyranose binding (e.g., glucose) requires structural preorganization. Introducing fluorophores (e.g., pyrene) or adjacent cationic groups (e.g., pyridinium) enhances binding via electrostatic stabilization. Stopped-flow kinetic studies reveal values follow: D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic stability .

Q. How do thermal degradation pathways of aromatic boronic acids inform their application in flame retardants?

Thermogravimetric analysis (TGA) shows that electron-deficient boronic acids (e.g., pyrene-1-boronic acid) decompose at >600°C, forming boron oxide networks that inhibit combustion. Degradation mechanisms involve initial dehydration to boroxines, followed by carbonization. Substituents like fluorine improve thermal stability by reducing oxidative side reactions .

Q. Why does MALDI-MS analysis of peptide boronic acids require specialized protocols, and how are they optimized?

Free boronic acids undergo dehydration/trimerization during laser desorption, complicating spectral interpretation. Derivatization with diols (e.g., pinacol) or on-plate esterification with DHB suppresses boroxine formation. For branched peptides, DHB also acts as a matrix, enabling sequencing via MS/MS fragmentation without purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.